Fmoc-Trp(7-Cl)-OH Fmoc-Trp(7-Cl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533604
InChI: InChI=1S/C31H29ClN2O6/c1-31(2,3)40-30(38)34-16-18(19-13-8-14-25(32)27(19)34)15-26(28(35)36)33-29(37)39-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-14,16,24,26H,15,17H2,1-3H3,(H,33,37)(H,35,36)/t26-/m0/s1
SMILES: CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C31H29ClN2O6
Molecular Weight: 561.0 g/mol

Fmoc-Trp(7-Cl)-OH

CAS No.:

Cat. No.: VC13533604

Molecular Formula: C31H29ClN2O6

Molecular Weight: 561.0 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Trp(7-Cl)-OH -

Specification

Molecular Formula C31H29ClN2O6
Molecular Weight 561.0 g/mol
IUPAC Name (2S)-3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C31H29ClN2O6/c1-31(2,3)40-30(38)34-16-18(19-13-8-14-25(32)27(19)34)15-26(28(35)36)33-29(37)39-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-14,16,24,26H,15,17H2,1-3H3,(H,33,37)(H,35,36)/t26-/m0/s1
Standard InChI Key CGPBVZDUOZWENA-SANMLTNESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Fmoc-Trp(7-Cl)-OH is a chiral amino acid derivative where the α-amino group of L-tryptophan is protected by an Fmoc group, and the indole ring is substituted with a chlorine atom at the 7th position. The Fmoc group (C15H10O2\text{C}_{15}\text{H}_{10}\text{O}_2) serves as a temporary protecting moiety during SPPS, while the chlorine atom introduces steric and electronic effects that influence the compound’s reactivity and interactions . The molecular structure ensures compatibility with standard peptide-coupling reagents and resistance to premature deprotection under mild acidic conditions .

Table 1: Key Chemical Properties of Fmoc-Trp(7-Cl)-OH

PropertyValueSource
CAS Number2382374-53-8
Molecular FormulaC26H21ClN2O4\text{C}_{26}\text{H}_{21}\text{ClN}_2\text{O}_4
Molecular Weight460.91 g/mol
Purity≥98%
SolubilityDMSO, DMF, methanol

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Fmoc-Trp(7-Cl)-OH typically involves multi-step processes to introduce the chlorine substituent and Fmoc group. A common strategy draws from methodologies used for analogous compounds, such as Fmoc-Trp(7-F)-OH and 7-aza-tryptophan derivatives .

  • Chlorination of Tryptophan:
    Electrophilic aromatic substitution at the 7-position of the indole ring using chlorinating agents (e.g., Cl2\text{Cl}_2, SO2Cl2\text{SO}_2\text{Cl}_2) under controlled conditions ensures regioselectivity .

  • Fmoc Protection:
    The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as sodium bicarbonate . This step is critical to prevent unwanted side reactions during peptide elongation.

  • Purification:
    Chromatographic techniques (e.g., reverse-phase HPLC) yield high-purity product, as evidenced by the ≥98% purity reported in commercial specifications .

Diastereoselective Control

Recent advances in asymmetric synthesis, such as the use of Ni(II)-Schiff base complexes for glycine alkylation , offer potential pathways to enantiomerically pure Fmoc-Trp(7-Cl)-OH. These methods achieve diastereoselectivities >99% by leveraging chiral auxiliaries, though direct applications to chlorinated tryptophan derivatives require further validation .

Physicochemical Properties

Spectroscopic Characteristics

UV-Vis spectroscopy of Fmoc-Trp(7-Cl)-OH reveals absorption maxima at ~265 nm, attributed to the indole chromophore . The chlorine atom induces a redshift compared to unsubstituted tryptophan, as observed in similar halogenated derivatives .

Applications in Peptide Synthesis and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Trp(7-Cl)-OH is widely used in Fmoc-based SPPS due to its compatibility with standard coupling reagents (e.g., HBTU, PyBOP) and resistance to trifluoroacetic acid (TFA) during deprotection . The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), preserving acid-sensitive side chains .

Biomedical Applications

  • Hydrogel Formation: Co-assembly with other Fmoc-amino acids (e.g., Fmoc-Lys-Fmoc-OH) produces stable hydrogels, driven by π-π stacking and hydrophobic interactions . These materials find use in drug delivery and tissue engineering .

  • Kinase Inhibition: Chlorinated tryptophan derivatives are explored as checkpoint kinase 1 (Chk1) inhibitors, leveraging the indole ring’s ability to occupy hydrophobic binding pockets .

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 460.91 ([M+H]⁺), consistent with the molecular formula .

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